molecular formula C11H13N3 B1432527 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 1486790-29-7

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No. B1432527
M. Wt: 187.24 g/mol
InChI Key: KYPQNTCHYGUBCX-UHFFFAOYSA-N
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Description

“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Naureen et al. synthesized a compound that contains an imidazole ring and evaluated it for antioxidant potential .


Molecular Structure Analysis

The molecular structure of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 223.7 .

Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives have been synthesized and characterized, with a focus on their chemical properties and potential applications in various fields. For instance, Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, showing a wide range of yields and characterizations (Pařík & Chlupatý, 2014).

Corrosion Inhibition

  • Imidazole-based molecules, including derivatives of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine, have been studied for their corrosion inhibition properties, particularly in protecting carbon steel in acidic media. Costa et al. (2021) demonstrated that these compounds significantly improve corrosion inhibition efficiency (Costa et al., 2021).

Environmental Monitoring

  • Some derivatives are used in environmental monitoring, particularly for detecting trace aliphatic amines in environmental samples. Chen et al. (2014) developed a method using a fluorescent reagent derived from this compound for sensitive, accurate, and rapid detection of trace aliphatic amines (Chen et al., 2014).

Antibacterial Activity

  • Derivatives of this compound have been synthesized and tested for their antibacterial activity. For example, Prasad (2021) synthesized novel derivatives and evaluated their antibacterial properties, indicating potential pharmaceutical applications (Prasad, 2021).

Photocatalytic Properties

  • Some metal-organic frameworks based on derivatives of this compound demonstrate interesting photocatalytic properties, as explored by Fu, Kang, and Zhang (2014). These properties can be used in various environmental and industrial applications (Fu, Kang, & Zhang, 2014).

Safety And Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the future directions of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” could be in the development of novel drugs to treat various diseases.

properties

IUPAC Name

1-(1-phenylimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPQNTCHYGUBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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